molecular formula C13H11BrINO3S B3217519 5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide CAS No. 1179823-75-6

5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B3217519
CAS No.: 1179823-75-6
M. Wt: 468.11 g/mol
InChI Key: HBCTZHALDXMCEO-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide is a halogenated sulfonamide derivative characterized by a bromine atom at position 5, a methoxy group at position 2 on the benzene ring, and a sulfonamide bridge connecting to a 4-iodophenyl group.

Properties

IUPAC Name

5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrINO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCTZHALDXMCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrINO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-iodoaniline with 5-bromopentanoyl chloride in the presence of triethylamine and toluene to form the intermediate 5-bromo-N-(4-iodophenyl)pentanamide . This intermediate is then subjected to further reactions to introduce the methoxy and sulfonamide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Effects

5-Bromo-N-(5-Chloro-2-Hydroxyphenyl)-2-Methoxybenzenesulfonamide (5f)
  • Structure : Differs in the aniline substituent (5-chloro-2-hydroxyphenyl vs. 4-iodophenyl) and lacks the methoxy group on the sulfonamide-linked ring.
  • Synthesis: Prepared via reaction of 5-bromo-2-methoxybenzenesulfonyl chloride (16a) with 4-bromophenol, yielding a pale brown oil with ≥95% purity .
  • The hydroxyl group may enhance solubility but decrease metabolic stability .
5-Bromo-N-(3-Ethyl-6-Methoxybenzo[d]Isoxazol-5-yl)-2-Methoxybenzenesulfonamide (11m)
  • Structure : Features a benzoisoxazole ring instead of the 4-iodophenyl group.
  • Properties : Higher melting point (167–168°C) due to the rigid heterocyclic structure. Purity of 99.11% (HPLC) suggests superior crystallinity .
  • Activity : The benzoisoxazole moiety may enhance π-π stacking interactions in biological targets, contrasting with the iodine’s halogen bonding in the target compound .

Iodine-Specific Derivatives

N-(4-Iodophenyl)-N-Phenylbenzenamine (2b)
  • Role : A precursor in Suzuki couplings, highlighting the 4-iodophenyl group’s utility in cross-coupling reactions.
  • Electronic Effects : The iodine atom’s polarizability enhances electronic interactions in catalytic systems, a trait shared with the target compound .
5-Iodo-2-Methoxybenzenesulfonamide Derivatives (5c)
  • Synthesis Challenges : Low yield (11%) due to steric and electronic hindrance during iodination .
  • Comparison : The target compound’s 4-iodophenyl group may face similar synthetic hurdles, necessitating optimized reaction conditions.

Methoxy and Sulfonamide Variations

5-Amino-N-(4-Bromophenyl)-2-Methoxybenzenesulfonamide
  • Structure: Substitutes bromine for an amino group on the benzene ring.
  • Properties: Lower molecular weight (291.71 g/mol) and altered electronic profile due to the electron-donating amino group, contrasting with the electron-withdrawing bromine in the target compound .
5-Bromo-2-(((4-Chlorophenyl)Sulfonyl)Amino)-N-(5,7-Dibromo-Benzothiadiazol-4-yl)Benzamide
  • Multi-Halogen Effects : Incorporates bromine, chlorine, and a benzothiadiazole ring. The increased halogen content enhances lipophilicity but may reduce solubility, a consideration for the iodinated target compound .

Physicochemical and Pharmacological Insights

  • Melting Points : Iodine-containing compounds (e.g., 5c) often exhibit higher melting points than chloro/bromo analogs due to stronger intermolecular forces .
  • Biological Activity : Sulfonamides with halogen substituents show enhanced anticancer and enzyme inhibitory activities. The target compound’s iodine may improve target binding via halogen bonding, as seen in related chalcone-sulfonamide hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Reactant of Route 2
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5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide

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